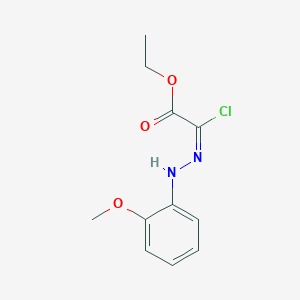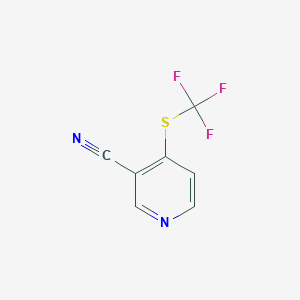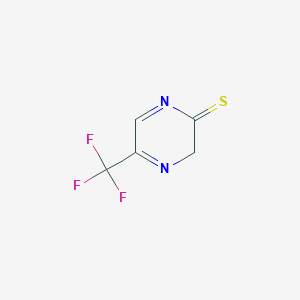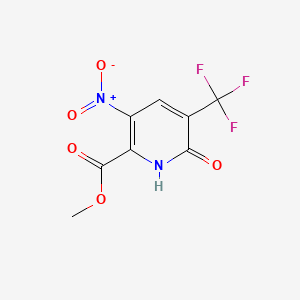![molecular formula C8H10N2O4 B11759223 (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is a compound that belongs to the cephalosporin class of antibiotics. Cephalosporins are a type of β-lactam antibiotic that are widely used to treat bacterial infections. This compound is known for its broad-spectrum antibacterial activity and is used in various medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the β-lactam ring, which is a key structural component of cephalosporins.
Cyclization: The β-lactam ring is then cyclized to form the bicyclic structure.
Functional Group Modifications: Various functional groups are introduced to the bicyclic structure to achieve the desired chemical properties.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Fermentation: The initial step often involves the fermentation of specific microorganisms to produce the β-lactam precursor.
Chemical Synthesis: The precursor is then subjected to chemical synthesis to form the final compound.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various cephalosporin derivatives with modified antibacterial properties.
Aplicaciones Científicas De Investigación
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and its mechanism of action.
Medicine: It is used in the development of new antibiotics to treat resistant bacterial infections.
Industry: The compound is used in the production of pharmaceutical formulations and as a reference standard in quality control.
Mecanismo De Acción
The mechanism of action of (6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid involves inhibiting bacterial cell wall synthesis. The compound targets and binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell.
Comparación Con Compuestos Similares
Similar Compounds
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: Another cephalosporin derivative with similar antibacterial properties.
Loracarbef: A cephalosporin antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its broad-spectrum antibacterial activity and stability against β-lactamase enzymes.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-8-4(7(12)13)2-3-14-10(8)6(11)5(8)9/h2,5H,3,9H2,1H3,(H,12,13)/t5-,8-/m1/s1 |
Clave InChI |
VDADTIJCUIJHNF-SVGQVSJJSA-N |
SMILES isomérico |
C[C@@]12[C@@H](C(=O)N1OCC=C2C(=O)O)N |
SMILES canónico |
CC12C(C(=O)N1OCC=C2C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)

![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)

![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759171.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B11759175.png)
![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)

![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)

![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)

